molecular formula C9H13N3O2 B2593140 Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate CAS No. 2091369-45-6

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate

Cat. No.: B2593140
CAS No.: 2091369-45-6
M. Wt: 195.222
InChI Key: XWYSDKTUCWCCBA-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a fused imidazo[1,2-a]pyrimidine ring system, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate typically involves the condensation of 2-amino pyrimidine with various aldehydes under reflux conditions in ethanol. The reaction proceeds through multiple steps, including the formation of intermediate hydrazones, which are then cyclized to form the desired imidazo[1,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen in the presence of platinum oxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include hydrazone derivatives, carboxylic acids, and substituted imidazo[1,2-a]pyrimidines, each exhibiting unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anticancer effects are linked to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial and anti-inflammatory properties.

    5-(Substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide: Exhibits significant antimicrobial and anticancer activities

Uniqueness

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate stands out due to its versatile biological activities and potential for further functionalization, making it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)5-7-6-11-9-10-3-2-4-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSDKTUCWCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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